3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane chemical structure and properties
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane chemical structure and properties
This guide provides an in-depth technical analysis of 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane , a specialized heterocyclic building block used primarily in medicinal chemistry for the development of G-protein coupled receptor (GPCR) ligands, specifically muscarinic receptor antagonists.
Introduction & Significance
3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane is a functionalized 1,4-dioxane scaffold characterized by a gem-dimethyl group at the C2 position and a reactive bromomethyl handle at the C3 position. Unlike the common achiral 1,4-dioxane solvent, this derivative serves as a versatile chiral building block (synthon) in drug discovery.
Its structural significance lies in two key features:
-
Conformational Bias: The gem-dimethyl group at C2 introduces steric bulk that restricts the conformational flexibility of the dioxane ring (Thorpe-Ingold effect), often locking the ring into a specific chair conformation. This pre-organization can enhance the binding affinity of derived ligands by reducing the entropic penalty upon receptor binding.
-
Synthetic Versatility: The bromomethyl group acts as a primary electrophile, enabling the facile attachment of pharmacophores (e.g., amines, phenols) via nucleophilic substitution (
) reactions.
This scaffold gained prominence following its successful application in the design of subtype-selective muscarinic acetylcholine receptor (mAChR) antagonists , particularly for the
Chemical Structure and Properties[1][2][3][4][5][6][7][8][9]
Structural Analysis
The molecule consists of a six-membered 1,4-dioxane ring.[1] The numbering convention assigns the heteroatoms to positions 1 and 4.
-
Formula:
-
Molecular Weight: 223.09 g/mol
-
Stereochemistry: The C3 carbon is a chiral center. The molecule exists as a pair of enantiomers: (R)-3-(bromomethyl)-2,2-dimethyl-1,4-dioxane and (S)-3-(bromomethyl)-2,2-dimethyl-1,4-dioxane.
-
Conformation: The 1,4-dioxane ring typically exists in a chair conformation.[2] The bulky bromomethyl group at C3 will preferentially adopt an equatorial orientation to minimize 1,3-diaxial interactions, a preference reinforced by the adjacent gem-dimethyl group.
Predicted Physical Properties[10]
-
Physical State: Colorless to pale yellow liquid at room temperature.
-
Boiling Point: Estimated range 85–95 °C at 10 mmHg (based on related dioxane derivatives).
-
Solubility: Miscible with organic solvents (DCM, THF, Ethyl Acetate); limited solubility in water due to the lipophilic bromo- and methyl- substituents.
-
Stability: Stable under ambient conditions but should be stored away from light and moisture to prevent hydrolysis or photolytic debromination.
Synthesis Methodology
The synthesis of 3-(bromomethyl)-2,2-dimethyl-1,4-dioxane is a multi-step process that constructs the dioxane core from acyclic precursors. The most authoritative route, established by Del Bello et al., utilizes a "chiral pool" or asymmetric approach starting from prenyl alcohol derivatives [1].
Retrosynthetic Analysis
The 1,4-dioxane ring is assembled via the ring-opening of a functionalized epoxide with ethylene glycol, followed by intramolecular cyclization.
Pathway:
Prenyl alcohol
Detailed Experimental Protocol
Note: This protocol describes the synthesis of the racemic scaffold. Use asymmetric epoxidation (e.g., Shi or Jacobsen) in Step 2 for enantiopure material.
Step 1: Protection of Prenyl Alcohol
React 3-methyl-2-buten-1-ol (prenyl alcohol) with benzyl bromide (BnBr) and sodium hydride (NaH) in THF to form the benzyl ether.
-
Reagents: NaH (1.1 eq), BnBr (1.0 eq), THF (
C to RT). -
Yield: >90%
Step 2: Epoxidation
Convert the alkene to the epoxide using m-chloroperbenzoic acid (mCPBA).
-
Reagents: mCPBA (1.2 eq),
, C. -
Intermediate: 2-(Benzyloxymethyl)-3,3-dimethyloxirane.
-
Mechanism: Concerted electrophilic oxygen transfer.
Step 3: Epoxide Ring Opening (Key Step)
React the epoxide with the monolithium salt of ethylene glycol. The regioselectivity is controlled by steric factors; the nucleophile attacks the less hindered carbon (C3 of the epoxide) in basic conditions, but here the attack occurs at the carbon bearing the benzyloxymethyl group due to the tertiary nature of the other carbon.
-
Protocol: Treat ethylene glycol (excess) with LiH or Li metal to generate the alkoxide. Add the epoxide and heat (60–80 °C).
-
Intermediate: 3-(Benzyloxy)-2-(2-hydroxyethoxy)-2-methylbutan-1-ol (Regioisomer structure may vary based on conditions; target is the glycol ether).
Step 4: Cyclization to Dioxane Core
Effect intramolecular cyclization by converting the primary alcohol to a leaving group (tosylate) which is then displaced by the internal tertiary alkoxide (or vice versa).
-
Reagents: p-Toluenesulfonyl chloride (TsCl), Pyridine or
, followed by NaH/THF reflux. -
Product: 3-(Benzyloxymethyl)-2,2-dimethyl-1,4-dioxane.
Step 5: Deprotection and Bromination
-
Hydrogenolysis:
, Pd/C, EtOH to remove the benzyl group, yielding the alcohol. -
Bromination: Convert the alcohol to the bromide using Appel reaction conditions or
.-
Reagents:
(1.1 eq), (1.1 eq), DCM, C. -
Final Product: 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane .
-
Visualization: Synthesis & Reactivity
The following diagram illustrates the chemical logic flow from precursor to the final reactive scaffold and its application.
Caption: Synthesis pathway from prenyl alcohol to the brominated dioxane scaffold and subsequent derivatization.
Reactivity Profile & Applications
Nucleophilic Substitution ( )
The primary utility of this scaffold is the alkylation of nucleophiles. The bromomethyl group is highly reactive toward:
-
Secondary Amines: To form tertiary amine ligands (common in GPCR antagonists).
-
Phenols/Thiols: To form ether/thioether linkages.
Reaction Conditions:
Standard alkylation uses weak bases (
Stereochemical Implications in Drug Design
In the context of muscarinic antagonists (e.g., for overactive bladder), the stereochemistry at C3 is critical.
-
The (S)-enantiomer of derived ligands often shows superior affinity for the
receptor compared to the (R)-isomer [1]. -
The rigid 2,2-dimethyl-1,4-dioxane core orients the pharmacophore elements (e.g., diphenyl or cyclohexyl groups attached via the amine) into the hydrophobic pocket of the receptor more effectively than flexible acyclic linkers.
Safety and Handling (MSDS Summary)
| Parameter | Hazard Description | Handling Protocol |
| Toxicity | Alkylating Agent. Potential carcinogen and mutagen. | Use exclusively in a fume hood. Double-glove (Nitrile). |
| Skin/Eye | Corrosive/Irritant.[3] Lachrymator potential. | Wear safety goggles and face shield if handling >1g. |
| Reactivity | Reacts violently with strong oxidizers and strong bases. | Store under inert gas ( |
| Disposal | Halogenated organic waste. | Do not dispose down drain. Incinerate via licensed contractor. |
References
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Del Bello, F., et al. (2012).[4][5][6] "1,4-Dioxane, a Suitable Scaffold for the Development of Novel M3 Muscarinic Receptor Antagonists."[7][1][5][6] Journal of Medicinal Chemistry, 55(4), 1783–1787. [Link]
-
PubChem. (n.d.). "Compound Summary: 3-(Bromomethyl)-2,2-dimethyl-1,4-dioxane." National Library of Medicine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Dioxane - Wikipedia [en.wikipedia.org]
- 3. 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane | C6H11BrO2 | CID 169759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the NMDA Receptor in the Antitumor Activity of Chiral 1,4-Dioxane Ligands in MCF-7 and SKBR3 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
